Elsinochrome C

Descripción general

Descripción

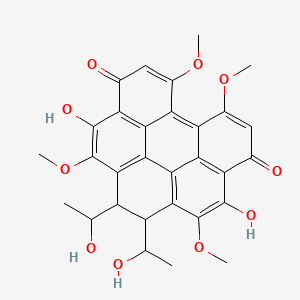

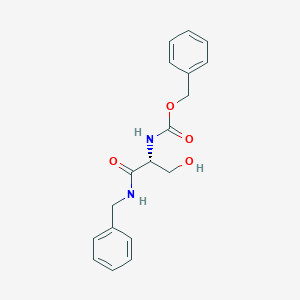

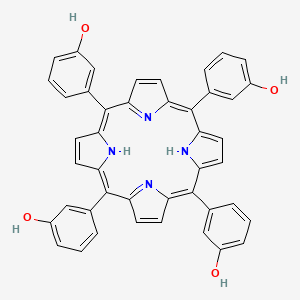

Elsinochrome C is a type of perylenequinone, a class of aromatic polyketides characterized by a highly conjugated pentacyclic core . This structure confers them with potent light-induced bioactivities and unique photophysical properties . Elsinochrome C is produced by certain fungal species and is vital to their pathogenic process .

Synthesis Analysis

The biosynthesis of Elsinochrome C involves several key steps. The intact elc gene cluster encoding Elsinochrome C from the wheat pathogen Parastagonospora nodorum was expressed heterologously in Aspergillus nidulans . This led to the identification of a novel flavin-dependent monooxygenase, ElcH, responsible for oxidative enolate coupling of a perylenequinone intermediate to the hexacyclic dihydrobenzo(ghi)perylenequinone . In the absence of ElcH, the perylenequinone intermediate formed a hexacyclic cyclohepta(ghi) perylenequinone system via an intramolecular aldol reaction .

Molecular Structure Analysis

Elsinochrome C is characterized by a highly conjugated pentacyclic core . The fungal perylenequinones, including Elsinochrome C, are characterized by the stereogenic C7,C70 side chains as well as the oxidative substitutions at C2,C20 and C6,C60 .

Chemical Reactions Analysis

The formation of the perylenequinone core in Elsinochrome C involves the double coupling of two naphthol intermediates . This process requires both a berberine bridge enzyme-like oxidase ElcE and a laccase-like multicopper oxidase ElcG .

Physical And Chemical Properties Analysis

Elsinochrome C is characterized by its highly conjugated pentacyclic core, which gives it potent light-induced bioactivities and unique photophysical properties . The oxidative substitutions on the perylenequinone core render the structures non-planar, resulting in axial chirality .

Aplicaciones Científicas De Investigación

Analytical Method Development

Elsinochrome C (EC) has been a subject of research in developing analytical methods for its detection and quantification. Hu et al. (2012) developed a sensitive high-performance liquid chromatography method to determine EC and hypocrellin A in submerged fermentation, which is crucial for the analysis of biosynthesis of perylenequinones (Hu et al., 2012).

Fungal Pathogenesis

Research by Yang and Chung (2010) revealed that EC, produced by the citrus pathogen Elsinoë fawcettii, plays a crucial role in the pathogen’s virulence. The biosynthesis of EC is complexly regulated by environmental stimuli and involves various transcription factors and biosynthetic genes (Yang & Chung, 2010). Jiao et al. (2021) further explored the biosynthesis pathway of EC in Elsinoë arachidis, a peanut scab pathogen, providing insights into its pathogenic mechanism (Jiao et al., 2021).

Photodynamic Therapy and Photobleaching

Zhao and Zhang (2008) studied the photobleaching behavior of EC and compared it with hypocrellin A. They found that EC has higher photo-stability, making it a potential candidate for photodynamic therapy applications (Zhao & Zhang, 2008). Zhang et al. (2009) synthesized a novel derivative of Elsinochrome A, exploring its potential in drug delivery and photodynamic activity (Zhang et al., 2009).

Toxicity and Cellular Impact

Liao and Chung (2007) investigated the cellular toxicity of elsinochrome phytotoxins. Their study indicated that elsinochromes function as photosensitizing compounds that produce reactive oxygen species and exert toxicity to plant cells (Liao & Chung, 2007).

Gene Regulation in Toxin Biosynthesis

Chung and Liao (2008) identified and characterized genes involved in the biosynthesis of elsinochrome phytotoxins in the citrus scab fungus. This study sheds light on the genetic factors that influence elsinochrome production (Chung & Liao, 2008).

Structural Analysis

Liu Shi (2000) conducted X-ray crystallography to determine the structure of elsinochrome A, offering insights into its molecular configuration and potential photosensitivity (Liu Shi, 2000).

Role in Fungal Pathogenesis and Conidiation

Liao and Chung (2008) also explored the roles of elsinochrome pigments in fungal pathogenesis and conidiation in Elsinoë fawcettii, a citrus pathogen (Liao & Chung, 2008).

Mecanismo De Acción

Propiedades

IUPAC Name |

9,16-dihydroxy-12,13-bis(1-hydroxyethyl)-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-10,15-16,31-32,35-36H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNNNJBGHWVPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Elsinochrome C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,15S,16R,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-15-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3028543.png)

![Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine](/img/structure/B3028546.png)

![(1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B3028559.png)